Acetic acid, ((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-
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Overview
Description
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a triazole ring substituted with dinitrophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dinitrophenyl and methylphenyl groups via electrophilic aromatic substitution. The final step involves the thiolation of the triazole ring to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro groups to amines is another common reaction.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and as a potential inhibitor of specific biochemical pathways.
Medicine
The compound’s derivatives are explored for their antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The dinitrophenyl group is known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-
- Acetic acid, ((5-(2,4-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-
Uniqueness
The unique combination of the dinitrophenyl and methylphenyl groups on the triazole ring distinguishes this compound from its analogs. This specific substitution pattern enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
119228-52-3 |
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Molecular Formula |
C17H13N5O6S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[[5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H13N5O6S/c1-10-4-2-3-5-14(10)20-16(18-19-17(20)29-9-15(23)24)11-6-12(21(25)26)8-13(7-11)22(27)28/h2-8H,9H2,1H3,(H,23,24) |
InChI Key |
TWYLBSOLLHFFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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